ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
Description
Historical Context of Spirocyclic Compounds in Organic Chemistry
Spirocyclic compounds were first systematically described by Adolf von Baeyer in 1900, who introduced the term "spirane" to describe bicyclic structures sharing a single atom. Early studies focused on carbocyclic systems like spiropentane and spirohexane, but the discovery of naturally occurring spiro compounds (e.g., elatol from red algae) and pharmacologically active derivatives (e.g., spironolactone) expanded interest into heterocyclic variants.
The development of spiro compounds accelerated in the mid-20th century with advances in rearrangement reactions (e.g., pinacol-pinacolone) and cyclization strategies, enabling access to complex frameworks. By the 1970s, spiro[isobenzofuran-1(3H),4'-piperidines] emerged as key intermediates for central nervous system (CNS) agents, exemplified by HP 365, which showed potent antitetrabenazine activity.
Structural Significance of Isobenzofuran-Piperidine Hybrid Systems
The isobenzofuran-piperidine hybrid in ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate exhibits distinct structural and electronic properties:
- Spiro Junction : The quaternary spiro carbon (C1) enforces a perpendicular orientation between the isobenzofuran and piperidine rings, reducing conformational flexibility and enhancing stereochemical stability.
- Electronic Effects :
Table 1: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Spiro Atom | C1 (connects isobenzofuran and piperidine) |
| Functional Groups | Ethyl carboxylate (COOEt), tertiary amine (N-piperidine), ether (O-furan) |
This hybrid structure is pivotal in medicinal chemistry, where spiro scaffolds improve target selectivity and metabolic stability.
Role of Ethyl Carboxylate Functionality in Molecular Reactivity
The ethyl carboxylate group (-COOEt) profoundly influences the compound’s reactivity:
- Electrophilic Character : The ester carbonyl acts as a mild electrophile, participating in nucleophilic acyl substitutions (e.g., hydrolysis, aminolysis). For example, under acidic conditions, the ester hydrolyzes to the corresponding carboxylic acid, while basic conditions yield carboxylate salts.
- Steric and Solubility Effects :
Table 2: Synthetic Applications of the Ethyl Carboxylate Group
The ethyl carboxylate also serves as a protecting group for carboxylic acids during multi-step syntheses, as demonstrated in the preparation of spiropiperidine-based CNS agents.
Properties
IUPAC Name |
ethyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-18-14(17)16-9-7-15(8-10-16)13-6-4-3-5-12(13)11-19-15/h3-6H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIZLWVDCMQADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)C3=CC=CC=C3CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441506 | |
| Record name | Ethyl 1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42191-83-3 | |
| Record name | Ethyl 1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in the presence of acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . Another approach involves the reaction of phthalaldehydic acid with methylaryl and cyclic ketones, catalyzed by montmorillonite K-10 or ZrOCl2−8H2O .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
- CAS Number : 42191-83-3
- Molecular Formula: C₁₅H₁₉NO₃
- Molecular Weight : 261.32 g/mol
- Synonyms: Includes "ethyl 3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate" and "SPIRO[ISOBENZOFURAN-1(3H),4'-PIPERIDINE]-1'-CARBOXYLIC ACID ETHYL ESTER" .
Primary Uses :
- Laboratory chemical and intermediate in pharmaceutical synthesis .
- Key structural moiety in bioactive compounds targeting sigma-2 receptors (σ2R) and antiproliferative agents .
Comparison with Structurally Similar Compounds
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate
- Structure : Features a decahydro-1,6-naphthyridine core with an ethyl ester group.
- Synthesis: Derived from ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate via Raney nickel-catalyzed hydrogenation .
- Key Data :
tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
FA4 (Thiosemicarbazone Derivative)
- Structure : Incorporates the spiro[isobenzofuran-piperidine] moiety linked to a thiosemicarbazone group.
- Pharmacological Activity :
Sigma-2 Receptor Radioligands
- Examples : Fluorinated indole/azaindole derivatives bearing the spiro[isobenzofuran-piperidine] core .
- Applications: Used in positron emission tomography (PET) for Alzheimer’s disease (AD) diagnostics via σ2R targeting . Structural modifications (e.g., fluorine substitution) optimize binding affinity and blood-brain barrier penetration .
Comparative Analysis: Key Data Tables
Table 1. Structural and Functional Comparison
Table 2. Pharmacological Activity Highlights
Biological Activity
Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS No. 42191-83-3) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its pharmacological properties, synthesis, and relevant research findings.
- Molecular Formula : C₁₅H₁₉NO₃
- Molecular Weight : 261.32 g/mol
- CAS Number : 42191-83-3
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, spiro-flavonoids have shown both in vitro and in vivo anticancer activities, suggesting that this compound may also possess similar effects due to its structural characteristics .
2. Anti-inflammatory Effects
The compound is hypothesized to have anti-inflammatory properties based on the behavior of related compounds in the same chemical class. These compounds often inhibit key inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
3. Neuroprotective Effects
There is emerging evidence that spiro compounds can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests a potential application for this compound in neurodegenerative disease models .
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the spiro structure through cyclization reactions involving isobenzofuran derivatives and piperidine derivatives. The detailed synthetic routes are essential for producing the compound in sufficient purity for biological testing.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of spiro compounds:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, and how can its purity be verified?
- Methodological Answer : Synthesis typically involves spirocyclization and acylation reactions. For analogs, acylation of piperidine precursors with appropriate carbonyl reagents under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) yields spiro compounds . Post-synthesis, purity is confirmed via thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS), while structural validation employs IR spectroscopy and NMR (¹H/¹³C) to confirm functional groups and stereochemistry .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : The compound is classified under GHS for acute oral toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3). Mandatory precautions include:
- Use of nitrile gloves, lab coats, and ANSI-approved safety goggles .
- Working in a fume hood to avoid aerosol/dust inhalation .
- Immediate decontamination protocols: 15-minute eye rinsing with saline, skin washing with soap/water, and medical consultation for ingestion .
Q. How should researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?
- Methodological Answer : Empirical determination is advised. For example:
- Melting point : Use a capillary tube melting point apparatus with a small sample (<5 mg).
- Solubility : Perform incremental solubility tests in polar (water, methanol) and non-polar solvents (hexane, DCM) .
- LogP : Estimate via HPLC retention time correlation or computational tools like MarvinSuite .
Advanced Research Questions
Q. How can this compound be utilized in reaction optimization studies for complex synthesis?
- Methodological Answer : As part of Merck’s Aryl Halide Chemistry Informer Library, it serves as a substrate to test new catalytic systems (e.g., cross-coupling reactions). Researchers can:
- Screen under varying conditions (temperature, catalyst loading) to assess yield and selectivity .
- Compare performance across different methods (e.g., Suzuki vs. Buchwald-Hartwig) to identify reaction limitations .
- Use LC-MS to monitor intermediate formation and optimize reaction pathways .
Q. What strategies are recommended to resolve contradictions in toxicological data gaps (e.g., carcinogenicity, ecotoxicity)?
- Methodological Answer :
- In silico modeling : Use tools like OECD QSAR Toolbox or Toxtree to predict carcinogenicity (IARC/ACGIH classifications) .
- In vitro assays : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute ecotoxicity .
- Data reconciliation : Cross-reference with structurally similar spiro-piperidine derivatives (e.g., tert-butyl analogs) to infer hazard profiles .
Q. How can computational methods enhance the design of derivatives with improved stability or bioactivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs common in CNS drug discovery) .
- DFT calculations : Optimize molecular geometry and predict thermodynamic stability of spirocyclic conformers .
- ADMET prediction : Employ SwissADME to forecast pharmacokinetic properties and guide synthetic prioritization .
Q. What experimental approaches are suitable for analyzing decomposition products under thermal stress?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Monitor mass loss at 10°C/min increments up to 500°C .
- GC-MS : Identify volatile decomposition byproducts (e.g., nitrogen oxides, hydrogen bromide) .
- HPLC-DAD : Detect non-volatile residues and quantify degradation kinetics under accelerated storage conditions .
Data Presentation
Table 1 : Key Hazard Classifications vs. Mitigation Strategies
Table 2 : Synthesis and Characterization Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
